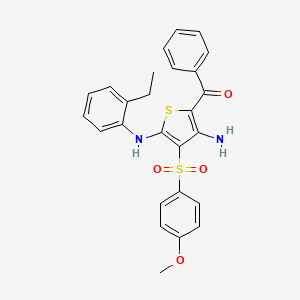
5-BENZOYL-N2-(2-ETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-BENZOYL-N2-(2-ETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a useful research compound. Its molecular formula is C26H24N2O4S2 and its molecular weight is 492.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-BENZOYL-N2-(2-ETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of thiophene derivatives and the introduction of various functional groups. The synthetic pathway often includes:
- Formation of Thiophene Core : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.
- Substitution Reactions : Functional groups such as benzoyl and methoxybenzenesulfonyl are introduced via electrophilic aromatic substitution or nucleophilic addition methods.
- Purification : The final compound is purified using techniques such as column chromatography.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it induces apoptosis in various cancer cell lines, including:
- U-937 (human leukemia)
- SK-MEL-1 (human melanoma)
In vitro assays have demonstrated that the compound inhibits cell proliferation effectively, with IC50 values comparable to established chemotherapeutics like doxorubicin.
The proposed mechanism for the anticancer activity involves:
- Tubulin Inhibition : The compound may disrupt microtubule dynamics by binding to tubulin, preventing mitotic spindle formation.
- Cyclin-dependent Kinase (CDK) Inhibition : It may also inhibit CDKs, leading to cell cycle arrest and subsequent apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the thiophene ring. Key findings include:
- Electron-Withdrawing Groups (EWGs) : The presence of EWGs enhances antiproliferative activity.
- Substituent Positioning : The position of substituents on the phenyl rings affects binding affinity and biological efficacy.
Case Studies
-
Study on Apoptosis Induction :
- A study evaluated the apoptotic effects of the compound on U-937 cells using flow cytometry and annexin V staining. Results indicated a significant increase in early apoptotic cells upon treatment with the compound compared to control groups.
-
In Vivo Efficacy :
- Animal models treated with this compound showed reduced tumor growth rates compared to untreated controls, suggesting potential for further development as an anticancer agent.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | U-937 | 10 | Tubulin and CDK inhibition |
| Doxorubicin | U-937 | 0.5 | DNA intercalation |
| CA-4 | SK-MEL-1 | 0.8 | Tubulin polymerization blockade |
Table 2: Structure-Activity Relationship Findings
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methoxy Group | Para | Increased potency |
| Ethyl Group | N2 | Moderate potency |
| Benzoyl Group | N1 | Essential for activity |
Propriétés
IUPAC Name |
[3-amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-3-17-9-7-8-12-21(17)28-26-25(34(30,31)20-15-13-19(32-2)14-16-20)22(27)24(33-26)23(29)18-10-5-4-6-11-18/h4-16,28H,3,27H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGGLDPDXCNTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













